molecular formula C65H98O6 B011073 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL CAS No. 102807-51-2

1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL

Cat. No.: B011073
CAS No.: 102807-51-2
M. Wt: 975.5 g/mol
InChI Key: BSGJPMIKPMOXOD-CLFAGFIQSA-N
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Description

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: is a complex organic compound that features a combination of long-chain fatty acids and pyrene moieties. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual components, such as octadec-9-enoic acid and 10-pyren-1-yldecanoyl chloride. These components are then reacted with glycerol under controlled conditions to form the desired ester compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and precise control of reaction conditions are crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include epoxides, hydroxyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate lies in its combination of long-chain fatty acids and pyrene moieties. This structure imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGJPMIKPMOXOD-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97850-84-5
Record name 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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